5-Bromospiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFRGOQFTUYBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732606 | |
| Record name | 5-Bromospiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920023-50-3 | |
| Record name | 5-Bromospiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[indoline-3,4’-piperidin]-2-one typically involves the reaction of indoline derivatives with brominating agents. One common method is the electrophilic aromatic substitution reaction, where the bromine atom is introduced to the indoline ring at the desired position. This reaction can be carried out using bromine or other brominating agents such as N-bromosuccinimide in the presence of a catalyst .
Industrial Production Methods
Industrial production of 5-Bromospiro[indoline-3,4’-piperidin]-2-one may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups to the molecule .
Scientific Research Applications
Scientific Research Applications
5-Bromospiro[indoline-3,4'-piperidin]-2-one is used in scientific research across various disciplines:
- Chemistry It serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
c-Met Inhibitors
Receptor tyrosine kinase c-Met deregulation has been reported in human cancers, making it an attractive target for small molecule drug discovery . A series of spiro[indoline-3, 4'-piperidine]-2-ones, including this compound derivatives, have been designed, synthesized, and evaluated as novel c-Met inhibitors . The majority of these compounds exhibited a significant inhibitory effect on c-Met . IC50 values of 0.0147-17 μM were observed in TR-FRET-based assays, and IC50 values of 1.56-1400 μM in cell-based assays . Docking experiments have verified these results and explained the molecular mechanism of activities related to c-Met .
Bromodomain Inhibition
Mechanism of Action
The mechanism of action of 5-Bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Research Findings and Trends
- Substituent Effects : Bromine at position 5 (vs. 4 or 6) may alter electronic properties and binding affinity, as seen in kinase inhibitors like SMU-B .
- Synthetic Methods : Efficient routes include BTC/TPPO-mediated cyclization () and hydrogenation (e.g., 78% yield for spiro[indoline-3,4'-piperidin]-2-one via Pd/C catalysis) .
- Biological Potency: While brominated spiroindolinones lack direct activity data, sulfonyl and aminopyridyl analogs demonstrate significant antitumor effects, suggesting bromine could enhance target engagement or pharmacokinetics .
Notes and Limitations
- Data Gaps : Direct pharmacological data for 5-Bromospiro[indoline-3,4'-piperidin]-2-one are absent; inferences rely on structural analogs.
- Contradictions : Yields and melting points vary widely across synthetic methods (e.g., 34% for 2o vs. 83% for compound 8 in ), emphasizing protocol-dependent outcomes .
Biological Activity
5-Bromospiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by a spirocyclic structure that incorporates both indoline and piperidine moieties. The presence of the bromine atom is crucial for its reactivity and biological interactions. This structural configuration allows for diverse chemical modifications that can enhance its biological efficacy.
Biological Activities
1. Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, preliminary investigations showed that the compound could effectively reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting a potential role in cancer therapy .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cellular integrity, although the exact pathways remain to be fully elucidated .
The biological activity of this compound is believed to stem from its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.
- Receptor Modulation : It may also interact with various receptors, potentially modulating signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties, where the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant inhibition zones, indicating strong antimicrobial efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-Bromospiro[indoline-3,4'-piperidin]-2-one, and how can intermediates be characterized?
The synthesis typically involves spirocyclization and halogenation steps. For example, 1'-Benzyl-4-bromospiro[indoline-3,4'-piperidin]-2-one (a related compound) was synthesized via nucleophilic substitution using Cs₂CO₃ as a base in DMF, followed by purification via silica gel column chromatography . Key intermediates are characterized using ¹H/¹³C NMR and LC-HRMS to confirm structural integrity. For instance, LC-HRMS of a brominated spiro[indoline] derivative showed an m/z of 370.0681 (theoretical: 370.0685), validating the product .
Q. How can researchers optimize reaction conditions to improve yields of 5-Bromospiro derivatives?
Optimization involves testing solvents (e.g., DMF vs. THF), bases (e.g., Cs₂CO₃ vs. K₂CO₃), and reaction times. In a spiro[indoline] synthesis, yields improved from 60% to 73% when reaction time was extended from 12 to 15 hours under argon . Parallel monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- NMR spectroscopy : Confirms substituent positions and spirocyclic geometry (e.g., distinct shifts for piperidine and indoline protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z vs. theoretical within 5 ppm error) .
- X-ray crystallography : Resolves ambiguous stereochemistry in complex spiro systems .
Advanced Research Questions
Q. How does bromination at the 5-position of spiro[indoline-3,4'-piperidin]-2-one influence its bioactivity compared to other halogenated analogs?
Bromine’s electron-withdrawing effects and steric bulk modulate target binding. In c-Met kinase inhibitors, 6-substituted spiro[indoline-3,4'-piperidin]-2-ones showed higher activity than 5-substituted analogs due to better alignment with hydrophobic pockets in the kinase active site . Computational docking (e.g., AutoDock Vina) can predict how 5-Bromo substitution affects binding affinity compared to chloro or fluoro derivatives .
Q. What strategies can address contradictions in pharmacological data for this compound derivatives?
- Dose-response studies : Re-evaluate IC₅₀ values across multiple assays (e.g., cell-free kinase vs. cell-based viability assays) to distinguish direct target inhibition from off-target effects .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo efficacy .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., 5-Bromo vs. 6-Bromo) to isolate position-specific effects .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) and toxicity profiles of this compound?
- PK studies : Administer the compound orally or intravenously in rodent models, with serial blood sampling to measure plasma half-life, Cmax, and bioavailability .
- Toxicity screening : Perform acute toxicity tests (OECD 423) and subchronic dosing (14–28 days) to assess liver/kidney function via serum ALT, AST, and creatinine levels. Note that 6-Chloro analogs lack comprehensive ecotoxicological data, necessitating caution in environmental disposal .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under physiological conditions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict bromine’s susceptibility to nucleophilic displacement .
- Molecular dynamics (MD) simulations : Model interactions with aqueous solvents or lipid membranes to assess hydrolytic stability .
Methodological Guidance
Q. How should researchers handle discrepancies in spectral data during structural elucidation?
Q. What experimental controls are essential for assessing the selectivity of this compound in kinase inhibition assays?
- Panel screening : Test against a broad kinase panel (e.g., 100+ kinases) to identify off-target hits .
- Negative controls : Use inactive enantiomers or scrambled peptides to confirm target-specific effects .
Data Gaps and Limitations
- Toxicological data : No acute toxicity, mutagenicity, or carcinogenicity data are available for this compound; extrapolate cautiously from structurally related compounds .
- Ecological impact : Mobility in soil and bioaccumulation potential remain unstudied; follow precautionary disposal protocols (e.g., incineration with scrubbers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
